N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
Description
N2-(4-Methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative characterized by:
- Aromatic core: A pyrimidine ring with a nitro group at position 3.
- Substituents: A 4-methoxyphenyl group at position 2 (N2). A 3-methylpiperidin-1-yl group at position 4. Amino groups at positions 2 and 2.
The 4-methoxyphenyl substituent contributes to lipophilicity and may influence π-π stacking or hydrogen bonding, while the 3-methylpiperidin-1-yl group introduces steric bulk and basicity, affecting solubility and pharmacokinetics .
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-11-4-3-9-22(10-11)16-14(23(24)25)15(18)20-17(21-16)19-12-5-7-13(26-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQQMFUHQWFTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The biological activity of this compound primarily involves inhibition of specific enzymes and modulation of signaling pathways. It has been shown to interact with various targets, including:
- Kinases : Inhibits cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Receptors : Modulates activity at serotonin receptors, impacting neurotransmission and potential mood disorders.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against several cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 3.5 |
| A549 (lung cancer) | 4.0 |
These results indicate that this compound exhibits significant cytotoxicity against various cancer types.
Enzyme Inhibition Studies
The compound has also been evaluated for its enzyme inhibition properties:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 0.22 |
| Butyrylcholinesterase (BChE) | 0.42 |
| Cyclin-dependent kinase 1 (CDK1) | 0.15 |
These findings suggest that the compound may have applications in treating conditions related to cholinergic dysfunction and cancer.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to controls, demonstrating its potential as an effective anticancer agent .
Case Study 2: Neuroprotective Effects
Research conducted on neuroprotective effects indicated that the compound could enhance neuronal survival under oxidative stress conditions. In vitro assays using primary neuronal cultures revealed that treatment with this compound reduced apoptosis rates significantly .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features:
Key Findings from Comparative Studies
Trifluoromethyl substitutions (e.g., in ) provide stronger electron-withdrawing effects and metabolic stability but reduce hydrogen-bonding capacity compared to methoxy groups.
Hydrogen Bonding and Solubility: The 4-methoxyphenyl group in the target compound supports hydrogen bonding via its methoxy oxygen, unlike the 2-fluorophenyl group in , which relies on weaker C–H···F interactions . 3-Methylpiperidin-1-yl vs.
Crystal Packing and Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
